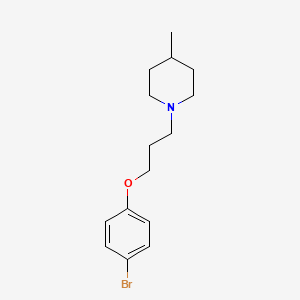
1-(3-(4-Bromophenoxy)propyl)-4-methylpiperidine
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule. Unfortunately, the specific molecular structure for “1-(3-(4-Bromophenoxy)propyl)-4-methylpiperidine” is not provided in the sources I found .Chemical Reactions Analysis
The analysis of chemical reactions involves understanding how a compound reacts with others. The exact chemical reactions involving “1-(3-(4-Bromophenoxy)propyl)-4-methylpiperidine” are not specified in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. Unfortunately, the specific physical and chemical properties for “1-(3-(4-Bromophenoxy)propyl)-4-methylpiperidine” are not provided in the sources I found .Scientific Research Applications
Bromophenol Derivatives from Marine Algae
Bromophenol derivatives isolated from the red alga Rhodomela confervoides were studied for their structures and potential bioactivity. Although these compounds were found inactive against several human cancer cell lines and microorganisms, the research highlights the exploration of marine-derived bromophenols for potential pharmaceutical applications (Zhao et al., 2004).
Antibacterial and Anticancer Applications
A study on the synthesis, spectral analysis, and antibacterial evaluation of 5-substituted-1,3,4-oxadiazol-2-yl 4-(4-methylpiperidin-1-ylsulfonyl)benzyl sulfides showcased the valuable biological activities of piperidine functionalities. These compounds exhibited valuable results in antibacterial screening, indicating their potential as antibacterial agents (Aziz‐ur‐Rehman et al., 2017).
Catechol Oxidase Models and Bioactivities
Research on less symmetrical dicopper(II) complexes with adjacent thioether groups investigated their catecholase activity, contributing to the understanding of enzyme models and the role of molecular structure in enzymatic functions. This study, involving derivatives of piperidine, contributes to the field of bioinorganic chemistry and enzyme mimetics (Merkel et al., 2005).
Synthesis and Evaluation for HIV Treatment
Another significant application involves the synthesis and evaluation of oximino-piperidino-piperidine amides as CCR5 receptor antagonists with potent anti-HIV activity. This research underscores the therapeutic potential of piperidine derivatives in developing treatments for HIV-1 infection (Palani et al., 2002).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[3-(4-bromophenoxy)propyl]-4-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO/c1-13-7-10-17(11-8-13)9-2-12-18-15-5-3-14(16)4-6-15/h3-6,13H,2,7-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYYGFITZASOQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCOC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(4-Bromophenoxy)propyl)-4-methylpiperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



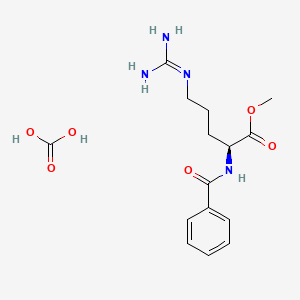
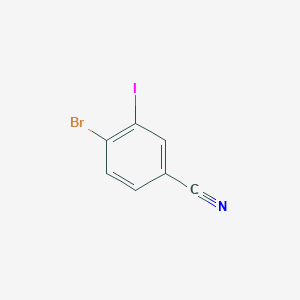
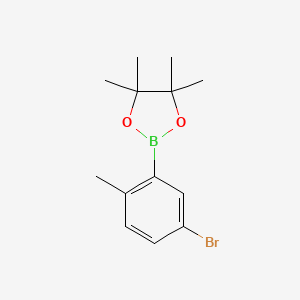
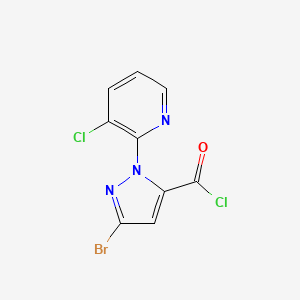
![(3R,4S)-4-(2,5-Dichlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B1528905.png)

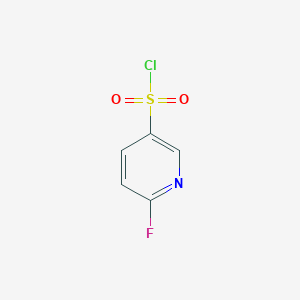
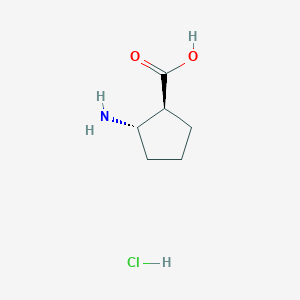

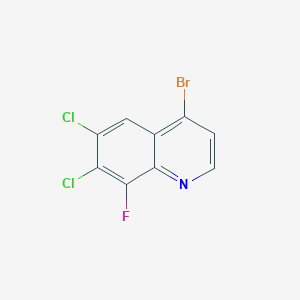
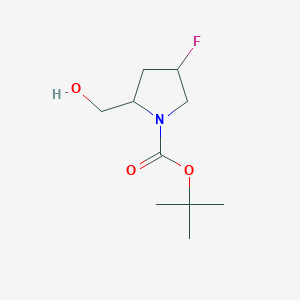
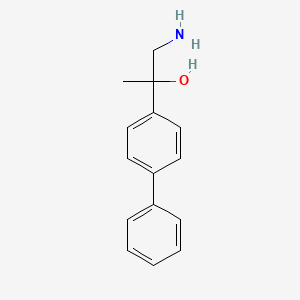

![Pent-4-en-1-yl 2-{[(tert-butoxy)carbonyl]amino}acetate](/img/structure/B1528918.png)